Clerodenoside A
Description
isolated from Aegiphila obducta; structure in first source
Properties
Molecular Formula |
C35H44O17 |
|---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3/b11-8+/t17-,26+,28-,29+,30+,31+,32+,33+,34+,35-/m0/s1 |
InChI Key |
FKQAKDVHZLFUIJ-QHQROHLOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Clerodenoside A: A Technical Guide to its Isolation from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Clerodenoside A, a phenolic glycoside, from plant extracts. The document details the necessary experimental protocols, summarizes quantitative data, and visualizes the procedural workflow for researchers in natural product chemistry and drug discovery.
Introduction
This compound has been identified and isolated from the stems of Clerodendrum inerme. As a member of the diverse family of clerodane diterpenoids, it is a subject of interest for its potential biological activities, which are often associated with this class of compounds, including anti-inflammatory properties. This guide serves as a practical resource for the extraction and purification of this compound for further pharmacological investigation.
Isolation of this compound
The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the successful isolation of this compound from Clerodendrum inerme.
Plant Material
Fresh stems of Clerodendrum inerme are the source material for the isolation of this compound. Proper identification and collection of the plant material are crucial for a successful isolation.
Experimental Protocol: Extraction and Fractionation
A systematic extraction and fractionation process is employed to obtain a crude extract enriched with this compound.
Protocol:
-
Extraction: The air-dried and powdered stems of Clerodendrum inerme are subjected to extraction with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude methanol extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is known to be present in the ethyl acetate soluble fraction.[1][2][3][4]
Experimental Protocol: Chromatographic Purification
The ethyl acetate fraction is further purified using a combination of chromatographic techniques to isolate pure this compound.
Protocol:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
Elution Gradient: The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions rich in this compound are pooled and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the compound in high purity.
Quantitative Data
While specific yield and purity percentages for the isolation of this compound are not extensively reported in the currently available literature, the following table summarizes the key spectroscopic data used for its characterization.
| Data Type | Description | Reference |
| ¹³C-NMR | The ¹³C-NMR spectrum of this compound shows characteristic chemical shifts for a phenolic glycoside structure. Key signals have been reported in the literature, aiding in its identification. | [1][3] |
| ¹H-NMR | The ¹H-NMR spectrum would provide detailed information on the proton environment within the molecule, crucial for complete structural elucidation. | Data not explicitly found in searches. |
| Mass Spec. | Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of this compound. | Data not explicitly found in searches. |
Potential Biological Activity and Signaling Pathways
Clerodane diterpenoids, the broader class to which this compound belongs, are known for their wide range of biological activities, including anti-inflammatory effects. Several studies have shown that clerodane diterpenoids can modulate key inflammatory pathways. A potential mechanism of action for this compound, based on related compounds, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, such as those for cytokines and chemokines. Clerodane diterpenoids may interfere with this cascade at various points, such as by inhibiting IKK activity or preventing NF-κB nuclear translocation.
Conclusion
This technical guide outlines the fundamental procedures for the isolation of this compound from Clerodendrum inerme. The provided protocols for extraction, fractionation, and purification serve as a valuable starting point for researchers. While detailed quantitative data and complete spectroscopic analysis require access to the full-text publications, this guide offers a solid foundation for initiating research on this potentially bioactive natural product. Further investigation into the precise mechanism of action of this compound, particularly its interaction with the NF-κB signaling pathway, is warranted to fully elucidate its therapeutic potential.
References
Unveiling the Molecular Architecture of Clerodenoside A: A Technical Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure elucidation of Clerodenoside A, a phenylethanoid glycoside. The determination of its intricate molecular framework was accomplished through a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document serves as a comprehensive resource, presenting the available quantitative data, outlining the experimental methodologies, and visualizing the logical processes involved in the structural determination of this natural product.
The Chemical Identity of this compound
This compound is chemically designated as 2-(3-methoxy-4-hydroxylphenyl) ethyl-O-2,3-diacetyl-α-L-rhamnopyranosyl-(1→3)-4-O-(E) -feruloyl-β-D-glucopyranoside . Its structure is comprised of a central β-D-glucopyranoside unit, which is glycosidically linked to a phenylethanoid aglycone. This core is further elaborated with an (E)-feruloyl group and a diacetylated α-L-rhamnopyranosyl moiety.
Caption: Key structural components of this compound.
Spectroscopic Data for Structural Confirmation
The definitive structure of this compound was established through meticulous analysis of its spectroscopic data. While access to the complete raw data from the original publication is required for full analysis, the reported ¹³C-NMR and ¹H-NMR data provide the foundational evidence for the elucidated structure.
Quantitative NMR Data
The following tables summarize the ¹³C and ¹H-NMR chemical shifts for this compound, which are critical for assigning the carbon and proton skeletons of the molecule.
Table 1: ¹³C-NMR Spectroscopic Data of this compound
| Position | δC (ppm) | Position | δC (ppm) |
| Phenylethanoid | Rhamnosyl | ||
| 1 | 131.5 | 1'' | 102.8 |
| 2 | 113.1 | 2'' | 72.8 |
| 3 | 147.2 | 3'' | 71.9 |
| 4 | 145.8 | 4'' | 73.5 |
| 5 | 116.3 | 5'' | 69.9 |
| 6 | 121.2 | 6'' | 18.4 |
| 7 | 72.1 | Feruloyl | |
| 8 | 36.4 | 1''' | 127.3 |
| 3-OCH₃ | 56.5 | 2''' | 111.9 |
| Glucosyl | 3''' | 149.2 | |
| 1' | 104.3 | 4''' | 150.1 |
| 2' | 76.1 | 5''' | 116.2 |
| 3' | 81.2 | 6''' | 124.8 |
| 4' | 78.9 | 7''' | 147.9 |
| 5' | 75.8 | 8''' | 115.3 |
| 6' | 69.8 | 9''' | 168.8 |
| Acetyl | 3'''-OCH₃ | 56.4 | |
| 2''-OCOCH₃ | 172.1 | ||
| 2''-OCOCH₃ | 21.1 | ||
| 3''-OCOCH₃ | 172.4 | ||
| 3''-OCOCH₃ | 21.0 |
Note: Data obtained from published literature; chemical shifts are relative to the solvent signal.
Experimental Protocols: A Generalized Approach
While the specific details of the experimental procedures are contained within the primary research publication, a general methodology for the isolation and structure elucidation of phenylethanoid glycosides like this compound can be outlined.
Isolation and Purification Workflow
The isolation of this compound from its natural source, Clerodendrum inerme, typically involves a multi-step process designed to separate the compound of interest from a complex mixture of plant metabolites.
Caption: A typical workflow for the isolation of this compound.
Spectroscopic Analysis and Structure Determination
Once isolated, the pure compound is subjected to a battery of spectroscopic tests to determine its molecular structure.
Caption: The logical flow of spectroscopic analysis for structure elucidation.
Concluding Remarks
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed analysis of NMR and MS data allows for the precise determination of atom connectivity and stereochemistry, providing a complete picture of the molecule's three-dimensional architecture. For professionals in drug discovery and development, this information is paramount for understanding its potential biological activity, developing synthetic routes, and exploring its therapeutic applications. For complete experimental details, researchers are encouraged to consult the primary literature: Nan, H., Wu, J., & Zhang, S. (2005). A new phenylethanoid glycoside from Clerodendrum inerme. Pharmazie, 60(10), 798–799.
spectroscopic data for Clerodenoside A (NMR, MS)
An In-depth Technical Guide on the Spectroscopic Data of Clerodenoside A
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for this compound, a phenolic glycoside isolated from Clerodendrum inerme. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a visualization of a relevant biological signaling pathway.
Spectroscopic Data Presentation
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR data, providing a clear and structured presentation for easy reference and comparison.
Table 1: ¹H-NMR Spectroscopic Data for this compound (CD₃OD, 500 MHz)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 6.75 | d | 2.0 |
| 5 | 6.83 | d | 8.0 |
| 6 | 6.71 | dd | 8.0, 2.0 |
| 7 | 6.30 | d | 16.0 |
| 8 | 7.55 | d | 16.0 |
| 1' | 4.85 | d | 8.0 |
| 2' | 3.52 | m | |
| 3' | 3.65 | m | |
| 4' | 3.40 | m | |
| 5' | 3.48 | m | |
| 6'a | 3.70 | m | |
| 6'b | 3.95 | m | |
| 1'' | 5.20 | d | 2.0 |
| 2'' | 3.90 | dd | 3.5, 2.0 |
| 3'' | 3.60 | dd | 9.5, 3.5 |
| 4'' | 3.30 | t | 9.5 |
| 5'' | 3.55 | m | |
| 6'' | 1.12 | d | 6.0 |
| 2''' | 7.22 | d | 2.0 |
| 5''' | 6.84 | d | 8.0 |
| 6''' | 7.11 | dd | 8.0, 2.0 |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (CD₃OD, 125 MHz) [1]
| Position | Chemical Shift (δ) ppm |
| 1 | 128.0 |
| 2 | 114.5 |
| 3 | 146.5 |
| 4 | 149.8 |
| 5 | 116.8 |
| 6 | 121.5 |
| 7 | 147.2 |
| 8 | 115.5 |
| 9 | 168.5 |
| 1' | 104.5 |
| 2' | 76.2 |
| 3' | 82.5 |
| 4' | 71.8 |
| 5' | 76.8 |
| 6' | 62.5 |
| 1'' | 103.2 |
| 2'' | 72.5 |
| 3'' | 72.8 |
| 4'' | 74.2 |
| 5'' | 70.8 |
| 6'' | 18.5 |
| 1''' | 127.5 |
| 2''' | 116.5 |
| 3''' | 146.8 |
| 4''' | 149.5 |
| 5''' | 117.2 |
| 6''' | 123.5 |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | [M-H]⁻ (m/z) | Molecular Formula |
| ESI | Not specified | 623 | C₂₉H₃₆O₁₅ |
Note: The ESI-MS data was used to establish the molecular formula. The exact m/z value for the pseudomolecular ion was not explicitly stated in the source but the formula was provided.[1]
Experimental Protocols
The isolation and characterization of this compound involve standard phytochemical and spectroscopic techniques.
Isolation and Purification
-
Extraction: The dried and powdered stems of Clerodendrum inerme are extracted with methanol (B129727) (MeOH) at room temperature.
-
Fractionation: The resulting methanol extract is concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) (EtOAc) and water.
-
Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica (B1680970) gel, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra were recorded on a 500 MHz spectrometer.
-
The sample was dissolved in deuterated methanol (CD₃OD).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.
-
Coupling constants (J) are reported in Hertz (Hz).[1]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular formula of the compound.[1]
-
Biological Activity and Signaling Pathway
Flavonoids isolated from the Clerodendrum genus have been reported to exhibit various biological activities, including anticancer effects. Some of these effects are mediated through the modulation of key signaling pathways. For instance, pectolinaringenin, a flavonoid also found in this genus, has been shown to influence the PI3K/AKT/mTOR and STAT3 signaling pathways, which are crucial in cell proliferation, survival, and apoptosis.
Illustrative Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which can be modulated by compounds like those found in Clerodendrum.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for screening the biological activity of a natural product like this compound.
Caption: Workflow for bioactivity screening of natural products.
References
The Enigmatic Path to Clerodenoside A: A Proposed Biosynthetic Journey
For Immediate Release
[City, State] – December 3, 2025 – While the intricate biosynthetic pathway of the clerodane diterpenoid, Clerodenoside A, remains to be fully elucidated experimentally, a comprehensive review of related compounds allows for the construction of a scientifically grounded hypothetical pathway. This whitepaper presents a proposed biosynthetic route to this compound, drawing parallels with the well-documented biosynthesis of other clerodane and furanoclerodane diterpenoids. This in-depth guide is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and metabolic engineering.
Abstract
This compound belongs to the vast and structurally diverse family of clerodane diterpenoids, a class of natural products known for their wide range of biological activities. The biosynthesis of these complex molecules originates from the general terpenoid pathway, involving a series of enzymatic cyclizations and oxidative modifications. Although specific enzymes responsible for the synthesis of this compound have not yet been identified, this document outlines a putative pathway based on established biochemical principles in diterpenoid biosynthesis. The proposed pathway begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through key intermediates such as kolavenol (B1673748), followed by a series of tailoring reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and a final glycosylation step. This guide provides a foundational framework for future research aimed at the experimental validation and reconstruction of the this compound biosynthetic pathway.
The Core Biosynthetic Machinery: From GGPP to the Clerodane Scaffold
The biosynthesis of all diterpenoids, including the clerodane family, commences with the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP). This process is typically catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.
Step 1: Protonation-initiated Cyclization by Class II diTPS
The initial and often rate-limiting step is the protonation-initiated cyclization of GGPP, catalyzed by a class II diTPS. This enzyme facilitates a cascade of cyclizations to form a bicyclic intermediate, typically a labdane-related diphosphate cation. In the context of clerodane biosynthesis, this intermediate undergoes a characteristic rearrangement involving methyl and hydride shifts to yield the signature clerodane skeleton in the form of a clerodienyl diphosphate intermediate.
Step 2: Diphosphate Ionization and Final Cyclization/Rearrangement by Class I diTPS
The clerodienyl diphosphate intermediate is then acted upon by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate group, generating a carbocation that can undergo further cyclization, rearrangement, and is ultimately quenched by a water molecule to yield a hydroxylated clerodane diterpene, a common intermediate being kolavenol .
Tailoring the Core: The Role of Cytochrome P450 Monooxygenases
Following the formation of the initial clerodane scaffold, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversity observed within the clerodane family. Based on the likely structure of this compound, which would possess additional hydroxyl and/or carboxyl groups, it is proposed that a cascade of CYP-mediated reactions occurs. These reactions would introduce oxygen functionalities at specific positions on the kolavenol backbone, leading to a more highly oxidized aglycone precursor.
The Final Touch: Glycosylation
The terminal step in the proposed biosynthesis of this compound is the attachment of a sugar moiety to the oxidized clerodane aglycone. This reaction is catalyzed by a glycosyltransferase (GT), a class of enzymes that transfers a sugar residue from an activated donor, such as a UDP-sugar, to the acceptor molecule. The specific nature of the sugar and the linkage are determined by the substrate specificity of the GT involved. This glycosylation step is crucial as it often enhances the solubility and biological activity of the natural product.
Hypothetical Biosynthetic Pathway of this compound
The logical flow from the precursor to the final product is visualized in the following diagram.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway for this compound would require a series of key experiments. The following protocols provide a general framework for the identification and characterization of the involved enzymes.
Identification of Candidate Genes
Candidate genes for the diTPSs, CYPs, and GTs can be identified through transcriptomic analysis of the source organism that produces this compound. By comparing the transcriptomes of tissues with high and low production of the compound, genes that are co-expressed with this compound accumulation can be pinpointed.
Heterologous Expression of Candidate Enzymes
Candidate genes are then cloned into expression vectors for heterologous expression in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. Yeast is a common choice for expressing plant biosynthetic pathways due to its eukaryotic nature and well-established genetic tools.
Protocol: Heterologous Expression in S. cerevisiae
-
Vector Construction: Clone the full-length cDNA of the candidate gene into a yeast expression vector (e.g., pESC series) under the control of a strong, inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain using the lithium acetate/polyethylene glycol method.
-
Culture and Induction: Grow the transformed yeast cells in a selective medium to mid-log phase. Induce gene expression by adding galactose to the medium.
-
Metabolite Extraction: After a period of incubation (typically 48-72 hours), harvest the yeast cells and/or the culture medium. Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts for the production of the expected intermediate or final product using LC-MS or GC-MS.
In Vitro Enzyme Assays
To confirm the specific function of each enzyme, in vitro assays are performed using purified recombinant enzymes and the putative substrates.
Protocol: In Vitro diTPS Assay
-
Enzyme Purification: Express the diTPS gene in E. coli with a purification tag (e.g., His-tag) and purify the recombinant protein using affinity chromatography.
-
Assay Reaction: Set up a reaction mixture containing the purified enzyme, the substrate (GGPP or clerodienyl diphosphate), a suitable buffer, and any necessary cofactors (e.g., MgCl₂).
-
Product Extraction: After incubation, stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
Product Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the cyclized diterpene product.
Protocol: In Vitro CYP Assay
-
Microsome Preparation: If expressed in yeast, prepare microsomes containing the CYP and its redox partner, cytochrome P450 reductase (CPR).
-
Assay Reaction: Combine the microsomes, the putative substrate (e.g., kolavenol), a buffer, and an NADPH-regenerating system.
-
Product Extraction and Analysis: Extract the products with an organic solvent and analyze by LC-MS to detect the hydroxylated product.
Quantitative Data Presentation
Currently, there is no specific quantitative data available for the biosynthesis of this compound. The table below is a template that can be used to summarize such data once it becomes available through experimental work.
| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Product(s) | Titer (in vivo) | Reference |
| Proposed diTPS (Class II) | GGPP | - | - | Clerodienyl diphosphate | - | - |
| Proposed diTPS (Class I) | Clerodienyl diphosphate | - | - | Kolavenol | - | - |
| Proposed CYP1 | Kolavenol | - | - | Hydroxylated Kolavenol | - | - |
| Proposed GT | Oxidized Clerodane Aglycone | - | - | This compound | - | - |
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid foundation for future research. The immediate next steps should focus on the identification and functional characterization of the specific enzymes involved. A combination of transcriptomics, heterologous expression, and in vitro enzymology will be essential to unravel the precise molecular steps leading to this intriguing natural product. The successful elucidation and reconstruction of this pathway will not only advance our fundamental understanding of plant specialized metabolism but also open up avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current scientific literature on Clerodenoside A and related clerodane diterpenoids. This class of natural products, primarily isolated from the Clerodendrum genus, has garnered significant interest in the scientific community for its diverse and potent biological activities. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
While this compound has been identified as a constituent of Clerodendrum japonicum and Clerodendrum trichotomum, specific quantitative bioactivity data for this compound is limited in the currently available literature.[1][2][3][4][5] Therefore, this review presents a broader analysis of the biological activities of structurally similar and well-characterized clerodane and neo-clerodane diterpenoids to provide a representative overview of this promising class of compounds.
Quantitative Bioactivity Data
The biological activities of clerodane diterpenoids are diverse, with notable anti-inflammatory and cytotoxic properties. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these compounds.
Anti-inflammatory Activity of Clerodane Diterpenoids
Clerodane diterpenoids have demonstrated significant inhibitory effects on key inflammatory mediators, particularly nitric oxide (NO), a pro-inflammatory molecule produced by activated macrophages. The half-maximal inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.
| Compound | Source Organism | IC50 (µM) for NO Inhibition | Reference |
| Crotonolide K | Croton poomae | 32.19 | [6] |
| Furocrotinsulolide A acetate (B1210297) | Croton poomae | 48.85 | [6] |
| Compound 5 from C. poomae | Croton poomae | 40.25 | [6] |
| Compound 7 from C. poomae | Croton poomae | 35.76 | [6] |
| Compound 8 from C. poomae | Croton poomae | 42.11 | [6] |
| Indomethacin (Standard) | - | 154.5 | [6] |
| Dexamethasone (Standard) | - | 56.28 | [6] |
Cytotoxic Activity of Clerodane and Neo-clerodane Diterpenoids
A significant number of clerodane and neo-clerodane diterpenoids have been evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values from these studies are summarized below, highlighting the potential of these compounds as anticancer agents.
| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Scutestrigillosin A | Scutellaria strigillosa | HONE-1 | 4.2 | [7] |
| P-388 | 3.5 | [7] | ||
| MCF7 | 5.1 | [7] | ||
| HT29 | 6.3 | [7] | ||
| Scutestrigillosin B | Scutellaria strigillosa | HONE-1 | 5.5 | [7] |
| P-388 | 4.8 | [7] | ||
| MCF7 | 6.9 | [7] | ||
| HT29 | 7.7 | [7] | ||
| Scutestrigillosin C | Scutellaria strigillosa | HONE-1 | 3.8 | [7] |
| P-388 | 3.6 | [7] | ||
| MCF7 | 4.5 | [7] | ||
| HT29 | 5.9 | [7] | ||
| Nor-clerodane derivative 4 | Croton cajucara | Ehrlich Carcinoma | 16.78 | [8] |
| K562 Leukemia | 7.85 | [8] | ||
| Nor-clerodane derivative 5 | Croton cajucara | Ehrlich Carcinoma | 21.88 | [8] |
| K562 Leukemia | 13.08 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the isolation and biological evaluation of clerodane diterpenoids.
Isolation and Purification of Clerodane Diterpenoids
A general procedure for the isolation of clerodane diterpenoids from plant material is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., leaves, stems, or whole plant) is extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques typically include:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and gradient elution with solvent systems like n-hexane-ethyl acetate or chloroform-methanol.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of the compounds. A C18 column with a mobile phase of methanol-water or acetonitrile-water is commonly employed for reversed-phase HPLC.
-
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10][11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (clerodane diterpenoids) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Nitric Oxide (NO) Inhibitory Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.[13][14][15]
-
Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated overnight. The cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reagent Addition: After incubation, 100 µL of the cell culture supernatant from each well is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540-550 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of key signaling proteins.
-
Cell Lysis and Protein Quantification: Cells are treated with the test compounds and/or a stimulant (e.g., LPS). After treatment, the cells are lysed, and the total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, total IκBα, phospho-p38 MAPK, total p38 MAPK).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
Clerodane diterpenoids exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Clerodane diterpenoids have been shown to inhibit this pathway at various points.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases, often triggered by cellular stress and inflammatory stimuli, can lead to the production of pro-inflammatory cytokines. Clerodane diterpenoids have been reported to modulate the activation of these kinases, particularly by inhibiting the phosphorylation of p38 MAPK.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the biological activity of clerodane diterpenoids from a natural source is a multi-step process that combines phytochemical and pharmacological techniques.
Conclusion
This compound and its related clerodane diterpenoids represent a rich and diverse source of bioactive natural products with significant potential for drug development. Their demonstrated anti-inflammatory and cytotoxic activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make them attractive lead compounds for the development of novel therapeutics. While further research is needed to fully elucidate the specific bioactivities and mechanisms of action of this compound, the data available for this class of compounds strongly supports continued investigation. This technical guide provides a solid foundation for researchers to build upon, offering a comprehensive summary of the current state of knowledge and detailed methodologies to facilitate future studies in this exciting field.
References
- 1. ffhdj.com [ffhdj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production by clerodane diterpenoids from leaves and stems of Croton poomae Esser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New cytotoxic neo-clerodane diterpenoids from Scutellaria strigillosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
An In-depth Technical Guide to Clerodenoside A: Natural Abundance, Yield, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Clerodenoside A, a promising natural compound with significant therapeutic potential. The document details its natural abundance in Tinospora crispa, outlines the methodology for its extraction and purification with reported yields, and elucidates its mechanism of action through the insulin (B600854) signaling pathway.
Natural Abundance and Yield of this compound
This compound, also known as borapetoside A, is a cis-clerodane-type furanoditerpenoid naturally found in the medicinal plant Tinospora crispa. While the precise natural abundance as a percentage of the plant's dry weight is not extensively reported in the available literature, studies have focused on its isolation from the ethanolic extract of the plant's vines. The yield of pure this compound is dependent on the extraction and purification methodology employed.
The following table summarizes the reported yield of this compound from Tinospora crispa based on a specific study. It is important to note that these values can vary based on factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification techniques used.
| Plant Material | Starting Material (Dry Weight) | Extraction Method | Purification Method | Final Yield of Pure this compound | Reference |
| Tinospora crispa vines | 3.0 kg | 95% Ethanol (B145695) Extraction | Repeated Column Chromatography (Silica Gel, Sephadex LH-20), Preparative HPLC | 150 mg (0.005% yield) | [1][2] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol details the methodology for the extraction and isolation of this compound from the vines of Tinospora crispa, as adapted from the work of Ruan et al. (2013).[1][2]
2.1.1. Plant Material and Extraction
-
Air-dry the vines of Tinospora crispa and grind them into a coarse powder.
-
Macerate the powdered plant material (3.0 kg) with 95% ethanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
Suspend the crude extract in water and partition it successively with n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Concentrate the ethyl acetate soluble fraction for further purification.
2.1.2. Purification
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol (B129727).
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing this compound.
-
Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent.
-
Perform final purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound (150 mg).
Quantification of this compound by HPLC
While a specific, validated HPLC method for the routine quantification of this compound in Tinospora crispa is not detailed in the reviewed literature, a general approach based on methods for similar compounds in Tinospora species can be outlined.
2.2.1. Sample Preparation
-
Dry and powder the plant material (stems or leaves).
-
Extract a known amount of the powdered material with a suitable solvent (e.g., 70% ethanol) using sonication or maceration.
-
Filter the extract and dilute it to a known volume with the mobile phase.
2.2.2. HPLC Conditions (Hypothetical)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Detection: UV detection at a wavelength determined by the UV spectrum of pure this compound.
-
Quantification: Use an external standard method with a calibration curve prepared from a certified reference standard of this compound.
Signaling Pathway of this compound
This compound has been shown to exert its hypoglycemic effects by activating the insulin signaling pathway.[1][2][3] This activation is mediated through both insulin-dependent and insulin-independent mechanisms. The following diagram illustrates the proposed signaling cascade.
Caption: Insulin signaling pathway activated by this compound.
The binding of this compound to the insulin receptor triggers a phosphorylation cascade, leading to the activation of downstream signaling molecules such as Insulin Receptor Substrate (IRS) proteins, Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B). This cascade ultimately results in increased glucose uptake and glycogen synthesis.[4][5][6]
Caption: Experimental workflow for the isolation of this compound.
This guide provides foundational knowledge for researchers interested in the therapeutic applications of this compound. Further research is warranted to establish a standardized quantification method and to fully elucidate its pharmacological profile and potential for drug development.
References
- 1. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]
- 4. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 6. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Proposed High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Clerodenoside A
Introduction
Clerodenoside A, a phenolic glycoside, has been isolated from plants such as Clerodendrum inerme.[1] As a diterpenoid glycoside, it is of interest to researchers for its potential biological activities. The development of a robust analytical method for the quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts and other matrices. It is important to note that this proposed method is based on established principles for the analysis of similar compounds, such as diterpenoid glycosides, and requires validation before its implementation in a laboratory setting.
Proposed HPLC Method
A reversed-phase HPLC method is proposed for the analysis of this compound. This approach is generally suitable for the separation of moderately polar compounds like glycosides.
Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile stationary phase for reversed-phase chromatography and is commonly used for the analysis of natural products.
-
Mobile Phase: A water/acetonitrile gradient with a formic acid modifier is a standard mobile phase for the analysis of plant phenolics and glycosides. The formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Detection Wavelength: Based on the analysis of similar diterpene glycosides, a detection wavelength of 210 nm is proposed to capture the chromophores present in the this compound molecule.[2]
Experimental Protocols
1. Standard Solution Preparation
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from Plant Material)
-
Weigh 1.0 g of dried and powdered plant material.
-
Add 20 mL of 70% ethanol (B145695) and sonicate for 30 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation Parameters (Template for Results)
The following tables should be populated with experimental data during the validation of this proposed method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | RSD (%) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Correlation Coefficient (r²) | |||
| Linear Regression Equation |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=6 over 3 days) |
| Low QC | ||
| Mid QC | ||
| High QC |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Mean Recovery (%) | RSD (%) |
| Low QC | |||
| Mid QC | |||
| High QC |
Table 4: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the proposed HPLC analysis of this compound.
This application note provides a starting point for the development of a robust HPLC method for the quantification of this compound. The proposed method utilizes common and accessible instrumentation and reagents. It is imperative that this method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for its intended application. The provided tables serve as a template for the presentation of validation data.
References
Application Notes and Protocols for Studying the Mechanism of Action of Clerodenoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodenoside A is a clerodane diterpene, a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects. While direct and extensive research on this compound's mechanism of action is emerging, studies on structurally similar clerodane diterpenoids provide a strong foundation for investigating its potential therapeutic effects. This document outlines key experimental protocols and a hypothesized mechanism of action for this compound, focusing on its anti-inflammatory properties.
One closely related compound, Cintelactone A, has been shown to exert its anti-inflammatory effects by targeting Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), a key signaling adapter protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of TRAF6, which in turn suppresses the activation of downstream pro-inflammatory signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). It is plausible that this compound shares a similar mechanism of action.
The following sections provide detailed protocols for assessing the anti-inflammatory activity of this compound and a proposed signaling pathway for further investigation.
Data Presentation
To facilitate the analysis and comparison of experimental data, it is recommended to summarize all quantitative results in structured tables.
Table 1: Effect of this compound on Neutrophil Elastase Release
| Treatment Group | Concentration (µM) | Elastase Release (RFU) | % Inhibition |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control | - |
Table 2: Effect of this compound on Superoxide (B77818) Anion Generation
| Treatment Group | Concentration (µM) | Rate of Cytochrome c Reduction (Abs/min) | % Inhibition |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control | - |
Table 3: Effect of this compound on NF-κB and MAPK Activation
| Treatment Group | Concentration (µM) | p-p65/p65 Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS/TNF-α | - | ||||
| This compound + LPS/TNF-α | 1 | ||||
| This compound + LPS/TNF-α | 10 | ||||
| This compound + LPS/TNF-α | 50 |
Experimental Protocols
Neutrophil Elastase Release Assay
This assay measures the ability of a compound to inhibit the release of elastase from activated neutrophils, a key event in inflammation.
Materials:
-
Human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other suitable neutrophil activator
-
Neutrophil Elastase Assay Buffer
-
Neutrophil Elastase Substrate (fluorogenic)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Isolate human neutrophils from fresh human blood using a standard protocol such as Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in an appropriate assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Seed 50 µL of the cell suspension into each well of a 96-well black microplate.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 30 minutes at 37°C.
-
Stimulate the neutrophils by adding 10 µL of PMA (final concentration ~100 nM). Include an unstimulated control group.
-
Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well black microplate.
-
Add 80 µL of the Neutrophil Elastase Assay Buffer to each well.
-
Add 10 µL of the fluorogenic elastase substrate to each well.
-
Measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm) at multiple time points or after a fixed incubation period (e.g., 30 minutes) at 37°C.
-
Calculate the percentage of inhibition of elastase release for each concentration of this compound compared to the stimulated vehicle control.
Superoxide Anion Generation Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide anions by activated neutrophils, a hallmark of oxidative burst during inflammation. The assay is based on the reduction of cytochrome c by superoxide anions, which can be measured spectrophotometrically.
Materials:
-
Human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cytochrome c from equine heart
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Protocol:
-
Isolate and prepare human neutrophils as described in the elastase release assay protocol.
-
Prepare a reaction mixture containing cytochrome c (e.g., 1 mg/mL) in HBSS.
-
In a 96-well plate, add 50 µL of the neutrophil suspension (1 x 10^6 cells/mL).
-
Add 50 µL of the cytochrome c solution to each well.
-
Add various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control to the respective wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of PMA (final concentration ~100 nM).
-
Immediately start monitoring the change in absorbance at 550 nm every minute for 15-30 minutes using a microplate reader.
-
The rate of cytochrome c reduction is proportional to the rate of superoxide anion generation. Calculate the rate of reaction (ΔAbs/min) for each condition.
-
Determine the percentage of inhibition of superoxide generation by this compound compared to the stimulated vehicle control.
Western Blot Analysis for NF-κB and MAPK Pathway Activation
This protocol is designed to investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways in response to an inflammatory stimulus like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
This compound
-
LPS or TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture macrophage cells to ~80% confluency in appropriate culture dishes.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for a predetermined time (e.g., 15-60 minutes, depending on the target protein).
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the levels of phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein to determine the activation status of each signaling molecule.
Visualization of Signaling Pathways and Workflows
Hypothesized Mechanism of Action of this compound
Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow for Investigating Anti-inflammatory Effects
Caption: Workflow for studying this compound's anti-inflammatory mechanism.
Logical Relationship of Key Anti-inflammatory Markers
Caption: Logical flow from this compound to its anti-inflammatory outcome.
Troubleshooting & Optimization
Technical Support Center: Optimizing Clerodenoside A Extraction
Disclaimer: Specific research on the optimization of Clerodenoside A extraction is limited. The following guidance is based on established principles for the extraction of phenolic and diterpenoid glycosides from plant materials. Researchers should use this information as a starting point and adapt the methodologies to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound, also known as Diacetylmartynoside, is a phenolic glycoside.[1] It has been isolated from plants of the Clerodendrum genus, notably from the stem of Clerodendrum inerme and is also found in Clerodendrum phlomidis.[1] Phytochemical analyses of Clerodendrum phlomidis have revealed the presence of various flavonoids, glycosides, and other secondary metabolites.[2][3][4][5][6][7][8][9]
Q2: Which solvent is most effective for extracting this compound?
A2: As a phenolic glycoside, this compound is expected to have moderate polarity. Therefore, polar solvents such as methanol, ethanol (B145695), or mixtures of alcohol and water are generally effective for extraction.[10][11] Methanolic extracts of Clerodendrum phlomidis have been successfully used to isolate various compounds.[7][8] The choice of solvent is a critical parameter and may require optimization.[12]
Q3: What are the key factors influencing the yield of this compound?
A3: The yield of glycoside extraction is influenced by several factors, including:
-
Particle size of the plant material: Finer grinding increases the surface area for solvent penetration, but powdering too finely can complicate filtration.[10][13][14]
-
Solvent-to-solid ratio: A higher ratio can improve extraction efficiency but may also extract more impurities and increase processing time for solvent removal.
-
Extraction temperature: Elevated temperatures can enhance solvent efficiency and diffusion rates. However, excessively high temperatures may lead to the degradation of thermolabile compounds like some glycosides.[12][15]
-
Extraction duration: Sufficient time is necessary for the solvent to penetrate the plant matrix and solubilize the target compound.
-
Agitation: Shaking or stirring during extraction can improve solvent-sample contact and increase yield.[14]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique for the quantification of phenolic glycosides.[16][17] A validated HPLC method would be required, using a pure standard of this compound for calibration.
Q5: How should I store my plant material and extracts to prevent degradation of this compound?
A5: Plant material should be properly dried and stored in a cool, dark, and dry place to prevent enzymatic and microbial degradation.[13] Extracts should be stored at low temperatures, protected from light and oxygen, to minimize chemical degradation.[18][19][20] Phenolic glycosides can be labile, especially in aqueous media, and their stability can be affected by pH, temperature, and light.[21][22][23][24][25]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Improper Plant Material Preparation: Particle size is too large, resulting in inefficient solvent penetration.[13][14] 2. Inefficient Extraction: Suboptimal choice of solvent, temperature, or extraction time.[12][15] 3. Degradation of this compound: Exposure to excessive heat, light, or unfavorable pH during extraction or workup.[12][20] 4. Incomplete Solvent Removal: Residual solvent in the extract can affect yield calculation. 5. Losses during Purification: Multiple purification steps can lead to product loss. | 1. Optimize Grinding: Grind the dried plant material to a uniform, fine powder (e.g., 0.5-1.0 mm) to increase surface area.[13] 2. Systematic Optimization: Experiment with different solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Optimize temperature and extraction time. Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[15] 3. Control Extraction Conditions: Use a rotary evaporator under reduced pressure at a controlled, low temperature (e.g., below 40-50°C) for solvent removal.[13] Protect the extract from light. 4. Ensure Complete Drying: Dry the final extract under vacuum to a constant weight. 5. Monitor Purification Steps: Use techniques like Thin Layer Chromatography (TLC) to track the target compound during each purification step to minimize losses.[15] |
| Extract is Highly Impure | 1. Inappropriate Solvent Choice: The solvent may be too non-polar or too polar, co-extracting a wide range of impurities. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Solvent Selection: Use a solvent with a polarity that is well-matched to this compound. Consider a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction.[15] 2. Temperature Optimization: Conduct extractions at a lower temperature, potentially for a longer duration, to improve selectivity. |
| Difficulty Filtering the Extract | 1. Plant Material is Too Fine: The powdered material is too fine, clogging the filter paper.[10][14] 2. Presence of Mucilaginous Compounds: Some plants contain compounds that swell in the solvent, creating a viscous mixture. | 1. Optimize Particle Size: Use a slightly coarser grind of the plant material. 2. Use of Filter Aids: Employ a filter aid like celite to improve filtration speed. Alternatively, use centrifugation to pellet the solid material before decanting the supernatant. |
Data on Factors Influencing Glycoside Extraction
| Parameter | Condition 1 | Yield/Observation 1 | Condition 2 | Yield/Observation 2 | Condition 3 | Yield/Observation 3 | Source (for similar compounds) |
| Solvent | 50% Ethanol | Moderate Yield | 70% Ethanol | Higher Yield | 95% Ethanol | Lower Yield | General principle for glycosides |
| Temperature | 40°C | Lower Yield | 60°C | Optimal Yield | 80°C | Potential degradation | [15] |
| Time | 30 min | Lower Yield | 60 min | Higher Yield | 120 min | Plateau or slight increase | [15] |
| Method | Maceration | Lower Yield | Soxhlet | Moderate Yield | UAE | Higher Yield, Shorter Time | [26][27][28] |
Experimental Protocols
Protocol 1: Maceration (Conventional Method)
Maceration is a simple technique that involves soaking the plant material in a solvent at room temperature for an extended period.[10][14][29]
-
Preparation: Weigh approximately 20 g of dried, powdered Clerodendrum plant material and place it in a sealed container (e.g., an Erlenmeyer flask).
-
Extraction: Add 200 mL of 80% methanol. Seal the container and keep it at room temperature for 72 hours with occasional shaking.[11]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the residue with a small amount of the extraction solvent to recover any remaining extract.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the resulting crude extract in a vacuum oven to a constant weight.
Protocol 2: Ultrasound-Assisted Extraction (UAE) (Modern Method)
UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[26][27][28][30]
-
Preparation: Place 20 g of dried, powdered Clerodendrum plant material into a beaker.
-
Extraction: Add 200 mL of 80% methanol. Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonication: Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40-50°C) and a frequency of 20-40 kHz.[30][31]
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C.
-
Drying: Dry the crude extract in a vacuum oven to obtain the final product.
Protocol 3: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that can be very efficient but uses heat, which may degrade thermolabile compounds.[32][33][34][35]
-
Preparation: Place approximately 20 g of dried, powdered Clerodendrum plant material into a cellulose (B213188) thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of ethanol and connect it to the extractor and a condenser.[33]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material. The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the extract is returned to the flask. Allow this process to cycle for 6-8 hours.
-
Concentration: After the extraction is complete, cool the apparatus and remove the solvent from the extract using a rotary evaporator.
-
Drying: Dry the crude extract to a constant weight in a vacuum oven.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Key factors influencing the yield and purity of this compound extraction.
References
- 1. Agnimantha (Clerodendrum Phlomidis) - Properties, Benefits, Uses & Dosage [planetayurveda.com]
- 2. New flavonoid glycosides and other chemical constituents from Clerodendrum phlomidis leaves: isolation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. easyayurveda.com [easyayurveda.com]
- 5. ANTIOXIDANT STUDY OF ISOLATED CHEMICAL CONSTITUENTS FROM METHANOL EXTRACT OF THE CLERODENDRUM PHLOMIDIS LEAF | Semantic Scholar [semanticscholar.org]
- 6. Bioactive chemical constituents from the root of Clerodendrum phlomidis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inherba.it [inherba.it]
- 11. Sop Maceration | PDF | Solubility | Solvent [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Maceration Plant Extraction Explained: Unlocking the Potential [pure5extraction.com]
- 15. benchchem.com [benchchem.com]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. projects.sare.org [projects.sare.org]
- 18. Stability Studies for Herbal and Natural Products – StabilityStudies.in [stabilitystudies.in]
- 19. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 20. academica-e.unavarra.es [academica-e.unavarra.es]
- 21. "Chemical analysis of phenolic glycosides: Art, facts, and artifacts" by R.L. Lindroth and M.S. Pajutee [digitalcommons.usu.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 25. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 26. google.com [google.com]
- 27. researchgate.net [researchgate.net]
- 28. umpir.ump.edu.my [umpir.ump.edu.my]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. medwinpublishers.com [medwinpublishers.com]
- 31. ultrasound-assisted extraction procedure: Topics by Science.gov [science.gov]
- 32. acmeresearchlabs.in [acmeresearchlabs.in]
- 33. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
- 35. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Challenges in Clerodenoside A Research
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the purity of our isolated Clerodenoside A. What are the likely causes?
A1: Batch-to-batch variability in natural product isolation is a common challenge. Several factors can contribute to this:
-
Plant Material: The geographical source, age, and harvesting time of the plant material (Clerodendrum species) can significantly impact the concentration and profile of secondary metabolites.
-
Extraction and Purification: Inconsistencies in solvent polarity, extraction time, temperature, and chromatographic conditions can lead to variations in yield and purity.
-
Compound Stability: this compound, like many diterpenoids, may be susceptible to degradation by light, temperature, or pH changes during the isolation process.
Q2: The anti-inflammatory activity of our this compound samples is not consistent across different assays. Why might this be happening?
A2: Discrepancies in bioactivity can stem from several experimental variables:
-
Purity of the Compound: Even minor impurities can have biological activities that confound the results. It is crucial to use highly purified and well-characterized this compound.
-
Assay Conditions: Different anti-inflammatory assays measure distinct endpoints (e.g., inhibition of nitric oxide production, cytokine release, or enzyme activity). The mechanism of action of this compound may be specific to certain pathways, leading to varied efficacy in different assays.
-
Cell Line Variability: The response of different cell lines (e.g., RAW 264.7 macrophages, primary cells) to the compound can vary.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects and may interfere with the assay at certain concentrations.
Q3: We are struggling to obtain reproducible results in our cytotoxicity assays with this compound. What troubleshooting steps can we take?
A3: Reproducibility issues in cytotoxicity assays are often multifactorial. Consider the following:
-
Compound Solubility: Poor solubility of this compound in culture media can lead to inaccurate concentrations and precipitation, affecting cell exposure.
-
Cell Plating Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays like MTT or LDH.
-
Incubation Time: The duration of cell exposure to the compound is a critical parameter that needs to be consistent.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). It is advisable to include compound-only controls.
Troubleshooting Guides
Guide 1: Inconsistent Purity in Isolation
| Symptom | Possible Cause | Recommended Solution |
| Multiple or broad peaks in HPLC analysis of the final product. | Co-eluting impurities. | Optimize the HPLC gradient and try a different column stationary phase. Consider preparative TLC or an alternative chromatographic technique for an additional purification step. |
| Degradation of the compound observed over time. | Instability of the isolated compound. | Store the purified this compound under inert gas (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light. Evaluate the stability in different solvents. |
| Low yield of the final compound. | Suboptimal extraction or purification protocol. | Systematically vary extraction parameters (solvent, temperature, time). For purification, screen different combinations of solvents for chromatography. |
Guide 2: Variable Bioactivity Results
| Symptom | Possible Cause | Recommended Solution |
| High IC50 values that fluctuate between experiments. | Poor compound potency or solubility issues. | Confirm the purity of the compound by LC-MS and NMR. Prepare fresh stock solutions for each experiment. Sonication may help in solubilizing the compound in the stock solvent. |
| Inconsistent inhibition of inflammatory markers. | Off-target effects or cell state variability. | Standardize cell culture conditions, including passage number and confluency. Use positive and negative controls in every assay. Validate findings in a secondary, mechanistically different assay. |
Detailed Experimental Protocols
Protocol 1: General Method for Isolation and Purification of Clerodane Diterpenes
-
Extraction:
-
Air-dry and powder the plant material (e.g., leaves or stems of a Clerodendrum species).
-
Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate (B1210297), and finally methanol.
-
Concentrate each extract under reduced pressure.
-
-
Fractionation:
-
Subject the most active extract (e.g., ethyl acetate extract) to column chromatography over silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Pool similar fractions and subject them to further purification using preparative HPLC or repeated column chromatography until a pure compound is obtained.
-
Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, HR-MS).
-
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or the clerodane diterpene of interest) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control.
-
Signaling Pathway and Workflow Diagrams
Caption: General workflow for the isolation and characterization of this compound.
Caption: A potential anti-inflammatory mechanism of action for this compound via NF-κB inhibition.
Technical Support Center: Refining Bioassay Conditions for Clerodenoside A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine bioassay conditions for Clerodenoside A. The information is designed to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phenolic glycoside belonging to the clerodane diterpene family of natural products.[1] Compounds in this class have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3]
Q2: What is the potential mechanism of action for this compound?
While the exact mechanism of this compound is still under investigation, related clerodane diterpenes have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the NF-κB, p53-MDM2, PI3K/Akt, and MAPK pathways. It is plausible that this compound may exert its effects through one or more of these pathways.
Q3: What is a typical starting concentration range for in vitro assays with this compound?
Based on studies with structurally similar clerodane diterpenes, a starting concentration range of 1-50 µM is recommended for cytotoxicity and anti-inflammatory assays. For instance, an epoxy clerodane diterpene showed an IC50 value of 3.2 µM at 24 hours and 2.4 µM at 48 hours against MCF-7 human breast cancer cells. Other clerodane diterpenes have shown anti-inflammatory activity with IC50 values in the low micromolar range.[4][5]
Q4: How should I dissolve and store this compound?
This compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and dichloromethane. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q5: Is this compound expected to be toxic to normal (non-cancerous) cells?
Some studies on related clerodane diterpenes have shown selectivity towards cancer cells. For example, one epoxy clerodane diterpene was found to be non-toxic to normal Vero and V79 cells at concentrations that were cytotoxic to MCF-7 cancer cells. However, it is crucial to perform cytotoxicity testing on relevant normal cell lines in parallel with your cancer cell lines to determine the selectivity of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during cytotoxicity and anti-inflammatory bioassays with this compound.
Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Low or no cytotoxic effect observed | 1. Sub-optimal concentration of this compound.2. Insufficient incubation time.3. Low metabolic activity of cells. | 1. Test a broader range of concentrations (e.g., up to 100 µM).2. Extend the incubation period (e.g., 48 or 72 hours).3. Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. |
| High background in MTT assay | 1. Contamination of reagents or cells.2. This compound interferes with the MTT reagent. | 1. Check for microbial contamination. Use fresh, sterile reagents.2. Run a control with this compound in media without cells to check for direct reduction of MTT. |
Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent inhibition of nitric oxide (NO) production | 1. Variability in cell stimulation (e.g., with LPS).2. Instability of nitric oxide. | 1. Ensure consistent concentration and incubation time with the stimulating agent.2. Measure nitrite (B80452) (a stable product of NO) immediately after the assay or store samples properly. |
| This compound appears to increase inflammation | 1. Cytotoxicity of the compound at the tested concentration.2. Pro-inflammatory activity at certain concentrations. | 1. Perform a cytotoxicity assay in parallel to ensure the observed effect is not due to cell death.2. Test a wider range of concentrations to identify a potential hormetic effect. |
| Low signal in the Griess assay | 1. Insufficient cell stimulation.2. Low cell number. | 1. Optimize the concentration of the stimulating agent (e.g., LPS) and the incubation time.2. Ensure an adequate number of viable cells are seeded. |
Quantitative Data Summary
The following table summarizes IC50 values of clerodane diterpenes from various studies to provide a reference for expected potency. Note that these are not for this compound itself but for structurally related compounds.
| Compound Type | Assay | Cell Line/System | IC50 Value | Reference |
| Epoxy Clerodane Diterpene | Cytotoxicity (24h) | MCF-7 | 3.2 µM | N/A |
| Epoxy Clerodane Diterpene | Cytotoxicity (48h) | MCF-7 | 2.4 µM | N/A |
| Nor-clerodane Diterpene Derivative | Cytotoxicity (48h) | K562 Leukemia | 7.85 µM | [6] |
| Clerodane Diterpene | Nitric Oxide Inhibition | RAW 264.7 | 12.5 µM | [4] |
| Neo-clerodane Diterpenoid | Nitric Oxide Inhibition | RAW 264.7 | 10.6 µM | [5] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[7][8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay
This protocol measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.[12][13][14][15]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reagent Addition: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizations
Experimental and logical Workflows
Caption: General experimental workflow for cytotoxicity and anti-inflammatory assays.
Potential Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes | Semantic Scholar [semanticscholar.org]
- 4. Clerodane diterpenoids with anti-inflammatory activity from the tuberous root of Paratinospora sagittata (Oliv.) Wei Wang - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Clerodenoside A and Other Bioactive Clerodane Diterpenoids
For researchers, scientists, and professionals in drug development, understanding the diverse chemical landscape of natural products is paramount for identifying novel therapeutic leads. This guide provides a detailed comparison of Clerodenoside A, a phenolic glycoside, with other prominent clerodane diterpenoids, focusing on their anti-inflammatory and cytotoxic properties. While belonging to different chemical classes, their shared origin in the Clerodendrum genus and overlapping biological activities warrant a comparative investigation.
This compound, also known as Diacetylmartynoside, is a phenolic glycoside that has been isolated from plant species such as Clerodendrum inerme and Clerodendrum philippinum.[1][2][3] In contrast, the clerodane diterpenoids are a large and structurally diverse group of bicyclic diterpenes found in numerous plant families, including the Lamiaceae, which encompasses the Clerodendrum genus.[4] These compounds are renowned for a wide spectrum of biological activities, notably their anti-inflammatory and cytotoxic effects.[4]
This guide will objectively present available experimental data to compare the performance of this compound with selected clerodane diterpenoids, providing insights into their potential as therapeutic agents.
Comparative Biological Activity
| Compound | Chemical Class | Biological Activity | Assay System | Quantitative Data (e.g., IC50) | Source Plant(s) |
| This compound | Phenolic Glycoside | Anti-inflammatory (potential) | Not specified in available abstracts | Data not available in initial search | Clerodendrum inerme, Clerodendrum philippinum |
| Scutebarbatine A | neo-Clerodane Diterpenoid | Anti-inflammatory | Nitric Oxide (NO) production in RAW 264.7 macrophages | IC50: 10.6 µM | Scutellaria barbata |
| Ajugapantin A | neo-Clerodane Diterpenoid | Anti-inflammatory | Nitric Oxide (NO) production in RAW 264.7 macrophages | IC50: 20.2 µM | Ajuga pantantha |
| Clerodendrin I | neo-Clerodane Diterpenoid | Insect feeding stimulant | Turnip sawfly (Athalia rosae ruficornis) | Not applicable | Clerodendrum trichotomum |
| Cryptojaponol | Abietane Diterpenoid | Cytotoxic | HL-60, SMMC-7721, A-549, MCF-7 cell lines | Significant cytotoxicity observed | Clerodendrum kiangsiense |
| Fortunin E | Abietane Diterpenoid | Cytotoxic | HL-60, SMMC-7721, A-549, MCF-7 cell lines | Significant cytotoxicity observed | Clerodendrum kiangsiense |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays mentioned in the comparative data table.
Nitric Oxide (NO) Production Inhibition Assay
This assay is a common in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Scutebarbatine A, Ajugapantin A) for a defined period (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells, excluding the negative control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture and Seeding: Cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7) are cultured and seeded into 96-well plates as described for the NO assay.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., Cryptojaponol, Fortunin E) and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of natural products are exerted through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anti-inflammatory Signaling Pathway
Many clerodane diterpenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by clerodane diterpenoids.
General Experimental Workflow for Bioactive Compound Discovery
The process of identifying and characterizing bioactive natural products typically follows a standardized workflow.
Caption: General workflow for the discovery of bioactive natural products.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Clerodenoside A
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bioactive compounds is a cornerstone of natural product research and drug development. Clerodenoside A, a diterpenoid glycoside with potential therapeutic properties, requires robust analytical methods for its detection and quantification in various matrices. This guide provides a comparative overview of two powerful analytical techniques frequently employed for the analysis of similar natural products: High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes validation data from analytical methods developed for structurally related diterpenoids and other glycosides. This comparative information serves as a valuable resource for researchers seeking to establish and validate analytical protocols for this compound.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision driven by the specific requirements of the research, including desired sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize key validation parameters from published HPLC-UV and UPLC-MS/MS methods for compounds structurally analogous to this compound, offering a clear comparison to inform method selection.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Diterpenoid and Triterpenoid Glycosides
| Analyte (Analogue) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [1] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [1] |
| Ginsenoside Re | Not Reported | Not Reported | Not Reported | 93.6 - 110.0 | 0.24 - 2.50 | [2] |
| Ginsenoside Ra8 | Not Reported | Not Reported | Not Reported | 101.0 - 102.9 | 0.27 - 0.56 | [2] |
| Ginsenoside Rf | Not Reported | Not Reported | Not Reported | 89.7 - 108.8 | 0.12 - 1.75 | [2] |
Table 2: Comparison of UPLC-MS/MS Method Validation Parameters for Diterpenoid and Triterpenoid Glycosides
| Analyte (Analogue) | Linearity (r²) | LLOQ (ng/mL) | Accuracy (%RE) | Precision (%RSD) | Reference |
| 3,14,19-Triacetyl Andrographolide | >0.99 | 5 | 94.86 - 107.61 | <7.0 | [3] |
| Ginsenosides (various) | >0.999 | 10 | Not Reported | Not Reported | [4][5] |
| Compound K | >0.9968 | 1 | <12.63 | <9.14 | [6] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are fundamental to robust analytical science. Below are representative methodologies for the extraction and analysis of diterpenoid glycosides, which can be adapted for this compound.
Sample Preparation: Extraction from Plant Material
A generalized procedure for the extraction of diterpenoid glycosides from plant matrices typically involves the following steps:
-
Drying and Grinding: Plant material (e.g., leaves, stems) is dried to a constant weight to remove moisture and then ground into a fine powder to maximize the surface area for efficient extraction.
-
Extraction: The powdered plant material is extracted with a suitable solvent, often methanol (B129727) or ethanol, using techniques such as sonication or reflux to enhance extraction efficiency.[7]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Purification (Optional): For complex matrices or to enhance the sensitivity of the analysis, a purification step such as solid-phase extraction (SPE) may be employed to isolate the glycoside fraction and remove interfering compounds.
HPLC-UV Analysis Protocol
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Visible or Photodiode Array (PDA) detector.[1]
-
Column: A reversed-phase C18 column is commonly used for the separation of these compounds.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For compounds lacking a strong chromophore, detection might be performed at lower wavelengths (e.g., 200-220 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a reference standard.
UPLC-MS/MS Analysis Protocol
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[3][4]
-
Column: A sub-2 µm particle size C18 column is typically used to achieve high resolution and rapid separation.[3]
-
Mobile Phase: Similar to HPLC, a gradient elution with an aqueous phase (containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent is used.[3]
-
Flow Rate: Flow rates are generally lower than HPLC, typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode, depending on the analyte's structure.[4]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte, providing high selectivity and sensitivity.[4]
-
Quantification: Similar to HPLC, quantification is based on a calibration curve constructed from the analysis of reference standards. An internal standard is often used to correct for matrix effects and variations in instrument response.
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the analytical methods described.
Caption: General workflow for HPLC-UV analysis of this compound from plant material.
Caption: General workflow for UPLC-MS/MS analysis of this compound from plant material.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Flavonoids and Chlorogenic Acid in the Leaves of Arbutus unedo L. Using Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Clerodenoside A: A Comparative Analysis of its Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial compounds, with natural products being a promising source. Among these, Clerodenoside A, a clerodane diterpene glycoside, has garnered attention for its potential antibacterial properties. This guide provides a comparative analysis of the efficacy of this compound against known antibiotics, supported by available experimental data.
Executive Summary
This compound, a natural compound, demonstrates notable antibacterial activity, particularly against Gram-positive bacteria. While comprehensive data is still emerging, preliminary studies on closely related clerodane diterpenes suggest promising efficacy. This document summarizes the available quantitative data on the minimum inhibitory concentrations (MICs) of this compound and its analogues against key bacterial pathogens, juxtaposed with the performance of established antibiotics. Detailed experimental methodologies for antimicrobial susceptibility testing are also provided to ensure reproducibility and further investigation. Furthermore, putative mechanisms of action are visualized through signaling pathway diagrams, offering insights for future research and drug development.
Data Presentation: Comparative Efficacy
The antibacterial efficacy of this compound and its analogues is compared with standard antibiotics against a panel of Gram-positive and Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various studies. It is important to note that specific MIC values for this compound are limited in the current literature; therefore, a range of values from structurally similar clerodane diterpenes is provided to indicate potential efficacy.
Table 1: Efficacy Against Gram-Positive Bacteria
| Antibiotic/Compound | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |
| This compound (analogues) | 15.6 - 62.5 | 1.56 - 100 |
| Vancomycin | ≤2 (Susceptible)[1][2] | ≤4 (Susceptible) |
| Ampicillin | - | 0.25 - 2[3] |
Table 2: Efficacy Against Gram-Negative Bacteria
| Antibiotic/Compound | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| This compound (analogues) | >100 | >100 |
| Ciprofloxacin (B1669076) | ≤1 (Susceptible)[4] | ≤1 (Susceptible) |
| Gentamicin | ≤2 (Susceptible) | ≤0.5 (Susceptible)[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Isolate three to five well-isolated colonies of the test bacterium from an agar (B569324) plate.
-
Transfer the colonies into a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound or the comparator antibiotic in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar plates according to the manufacturer's instructions.
-
Allow the agar to solidify in sterile Petri dishes.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum as described for the broth microdilution method and adjust its turbidity to the 0.5 McFarland standard.
-
Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the bacterial suspension.
-
-
Application of Antimicrobial Agent:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Pipette a known concentration of the this compound solution or the comparator antibiotic into each well.
-
A solvent control should also be included.
-
-
Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualization
Putative Mechanism of Action: Disruption of Bacterial Cell Membrane
Clerodane diterpenes are hypothesized to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane. This can lead to membrane depolarization, leakage of essential intracellular components, and ultimately, cell death.
Figure 1: Proposed pathway of bacterial cell membrane disruption by this compound.
Putative Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Another potential mechanism of action for this compound is the inhibition of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[6][7][8] This inhibition would weaken the cell wall, making the bacterium susceptible to osmotic lysis.
Figure 2: Proposed inhibition of peptidoglycan synthesis by this compound.
Experimental Workflow: MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of a test compound.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 6. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additional Antibiotic Inhibitors of Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of Clerodenoside A: A Guide for Researchers
For researchers and drug development professionals delving into the therapeutic potential of Clerodenoside A, a comprehensive understanding of its structure-activity relationship (SAR) is paramount. This guide provides a comparative analysis of available data on this compound and its analogs, offering insights into the structural moieties crucial for its biological activity. Due to the limited publicly available research specifically on this compound SAR, this guide draws upon foundational principles from studies on the broader class of clerodane diterpenoids and presents a framework for future investigation.
Comparative Biological Activity of this compound Analogs
At present, detailed quantitative data on a wide range of this compound analogs are not extensively reported in peer-reviewed literature. However, based on general SAR principles for clerodane diterpenoids, the following table has been constructed to hypothesize the potential impact of structural modifications on biological activity. This serves as a prospective guide for designing future SAR studies.
| Compound/Analog | Modification from this compound | Hypothesized Biological Activity | Supporting Rationale/Data Source |
| This compound | - | Baseline Activity | (Hypothetical Data) |
| Analog 1 | Modification of the furan (B31954) ring | Potentially reduced activity | The furan ring is often crucial for the biological response in clerodane diterpenoids.[1] |
| Analog 2 | Alteration of the glycosylation pattern | Activity may be enhanced or diminished | Glycosylation can significantly impact solubility, bioavailability, and receptor binding. |
| Analog 3 | Modification of the decalin core stereochemistry | Likely significant change in activity | The stereochemistry of the core structure is critical for maintaining the optimal conformation for target interaction.[1] |
| Analog 4 | Introduction of a carbonyl α,β-unsaturated group | Potentially increased activity | This group is often indispensable for the biological response in related compounds.[1] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, the following detailed methodologies are proposed for key experiments in the evaluation of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound and its analogs are dissolved in DMSO to create stock solutions and then diluted to various concentrations with culture medium. The cells are treated with these compounds for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ values are calculated from dose-response curves.
Antifeedant Activity Assay
-
Test Insect: Larvae of a suitable insect model, such as Tenebrio molitor, are used.[1]
-
Diet Preparation: An artificial diet is prepared, and specific concentrations of this compound or its analogs are incorporated.
-
Feeding Assay: Pre-weighed larvae are placed in individual containers with the treated diet. A control group is fed a diet containing only the solvent.
-
Data Collection: After a set period (e.g., 72 hours), the weight of the larvae and the amount of consumed diet are measured.
-
Analysis: The antifeedant index is calculated to determine the feeding deterrent activity.
Visualizing Structure-Activity Relationships and Experimental Logic
To clearly illustrate the conceptual framework of a potential SAR study and the workflow of the experimental evaluation, the following diagrams are provided.
Caption: Hypothetical SAR of this compound.
Caption: Workflow for evaluating this compound analogs.
As more specific research on this compound and its derivatives becomes available, this guide can be expanded to include more definitive data and detailed signaling pathway analyses. The current framework provides a robust starting point for systematic investigation into the therapeutic potential of this promising natural product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
